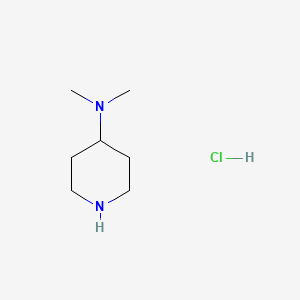

N,N-Dimethylpiperidin-4-amine hydrochloride

Description

The exact mass of the compound N,N-Dimethylpiperidin-4-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N-Dimethylpiperidin-4-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethylpiperidin-4-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-dimethylpiperidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.ClH/c1-9(2)7-3-5-8-6-4-7;/h7-8H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCJGSDAPFXTGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCNCC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4876-59-9 | |

| Details | Compound: 4-Piperidinamine, N,N-dimethyl-, hydrochloride (1:2) | |

| Record name | 4-Piperidinamine, N,N-dimethyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4876-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

164.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172281-90-2, 4876-59-9 | |

| Record name | 4-Piperidinamine, N,N-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172281-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC90442 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

N,N-Dimethylpiperidin-4-amine hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of N,N-Dimethylpiperidin-4-amine Hydrochloride

Abstract

N,N-Dimethylpiperidin-4-amine, and its hydrochloride salt, is a pivotal structural motif and key intermediate in modern medicinal chemistry.[1][2] Its presence in a multitude of bioactive compounds, including antipsychotics and enzyme inhibitors, underscores the necessity for robust and scalable synthetic routes. This guide provides an in-depth analysis of the primary synthetic pathways to N,N-Dimethylpiperidin-4-amine hydrochloride (CAS: 172281-90-2), designed for researchers, chemists, and drug development professionals. We will dissect the mechanistic underpinnings of each route, provide field-proven experimental protocols, and offer insights into the causality behind critical process choices, ensuring a blend of theoretical knowledge and practical applicability.

Introduction: The Strategic Importance of the 4-(Dimethylamino)piperidine Scaffold

The piperidine ring is one of the most ubiquitous saturated N-heterocycles in pharmaceuticals, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and basicity, which can be crucial for target engagement and pharmacokinetic profiles.[3] The 4-amino substitution pattern, in particular, serves as a versatile handle for further molecular elaboration. The N,N-dimethyl derivative, N,N-Dimethylpiperidin-4-amine, offers a tertiary amine functionality with specific steric and electronic properties that have proven beneficial in optimizing drug candidates.[1]

This guide will explore the three most prevalent and logical strategies for its synthesis:

-

Direct Reductive Amination of 4-Piperidone: A convergent and atom-economical approach.

-

Synthesis via a Protected Piperidone Intermediate: A pathway offering control and compatibility with more complex, multi-step syntheses.

-

Exhaustive Methylation of 4-Aminopiperidine: An alternative route leveraging a different, readily available starting material.

Each pathway will be evaluated for its efficiency, scalability, and the chemical logic that governs its successful execution.

Synthetic Pathways: A Mechanistic Dissection

Pathway I: Direct Reductive Amination of 4-Piperidone

This is arguably the most direct route, involving the condensation of 4-piperidone with dimethylamine to form an intermediate enamine or iminium ion, which is then reduced in situ to the target tertiary amine. The choice of starting material and reducing agent defines the specific variant of this pathway.

Causality of Reagent Selection: The core of this reaction is the reduction of a C=N bond in preference to the C=O bond of the starting ketone. This requires a reducing agent that is selective for the protonated iminium ion, which is significantly more electrophilic than the ketone. Mild hydride donors like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose as their reactivity is attenuated, especially at slightly acidic pH which favors iminium ion formation.[4] Catalytic hydrogenation offers a cleaner, non-metal waste alternative but requires specialized pressure equipment.

A Chinese patent describes a one-step reaction from 4-piperidone hydrochloride and dimethylamine via hydrogenation, highlighting its industrial viability.[5]

Caption: Pathway I: Direct Reductive Amination.

Pathway II: Synthesis via N-Boc Protected Piperidone

In complex molecule synthesis, the secondary amine of the piperidine ring can be a reactive site. To prevent unwanted side reactions, it is often protected. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability in many reaction conditions and its facile removal under acidic conditions.

This pathway proceeds in two distinct stages:

-

Reductive Amination: N-Boc-4-piperidone is reacted with dimethylamine hydrochloride using a mild reducing agent like sodium cyanoborohydride.[6]

-

Deprotection: The resulting Boc-protected amine is treated with a strong acid, such as concentrated HCl, which cleaves the Boc group and simultaneously forms the desired hydrochloride salt.[6][7]

Expertise & Experience: The use of a Boc-protecting group is a hallmark of strategic synthesis. It allows the 4-position to be modified without interference from the ring nitrogen. The final deprotection step is often clean and high-yielding. The choice of dimethylamine hydrochloride over free dimethylamine is practical; the salt is a stable solid, easier to handle and weigh than the gas, and its use helps maintain the slightly acidic pH optimal for the reaction.

Caption: Pathway II: Boc-Protected Synthesis.

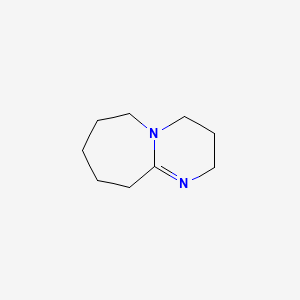

Pathway III: Exhaustive Methylation via Eschweiler-Clarke Reaction

An alternative strategy begins with 4-aminopiperidine. The goal is to add two methyl groups to the primary amino group at the 4-position. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation.[8]

Mechanism & Trustworthiness: This reaction utilizes formaldehyde as the source of the methyl carbons and formic acid as the reducing agent.[9] The reaction proceeds through the formation of an iminium ion, which is then reduced by a hydride transfer from formate, releasing carbon dioxide.[8] A key advantage of this method is that the reaction reliably stops at the tertiary amine stage without forming a quaternary ammonium salt, as the tertiary amine cannot form a new iminium ion with formaldehyde.[8] This makes the protocol self-validating and highly trustworthy for achieving the desired dimethylation.

Caption: Pathway III: Eschweiler-Clarke Methylation.

Experimental Protocols & Data

The following protocols are detailed methodologies derived from reliable sources, representing best practices in the field.

Protocol 1: Synthesis from N-Boc-4-Piperidone (Pathway II)

This protocol is adapted from a procedure found on ChemicalBook, demonstrating the reductive amination of a protected piperidone.[6][10]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (e.g., 998 mg, 4.75 mmol) in methanol (15 mL) in a round-bottom flask, add dimethylamine hydrochloride (800 mg, 9.8 mmol, ~2.1 eq).

-

Reduction: Add sodium cyanoborohydride (270 mg, 4.3 mmol, ~0.9 eq) to the mixture at room temperature. Stir the reaction.

-

Causality: Using a slight excess of the amine salt drives the equilibrium towards iminium ion formation. A substoichiometric amount of the reducing agent is often sufficient. The reaction is typically monitored by TLC or LC-MS for the disappearance of the starting ketone.

-

-

Reaction Time: Allow the reaction to stir at room temperature for an extended period (e.g., 4 days, as per the reference, though this may be optimizable with heating or pH adjustment).[6]

-

Deprotection and Workup: a. Carefully add concentrated HCl (10 mL) to the reaction mixture. This step is exothermic and will cause gas evolution (CO₂ and isobutylene) from the cleavage of the Boc group. Perform in a well-ventilated fume hood. b. Reduce the volume of the reaction in vacuo to remove methanol. c. Dissolve the resulting residue in water (30 mL) and basify to pH > 10 with a 2M NaOH solution. d. Extract the aqueous solution with a suitable organic solvent like methylene chloride (3 x 20 mL). e. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N,N-Dimethylpiperidin-4-amine free base.

-

Salt Formation: The resulting free base can be dissolved in a solvent like diethyl ether or ethyl acetate and treated with ethereal HCl or HCl gas to precipitate the hydrochloride salt, which can then be collected by filtration.

Protocol 2: One-Step Synthesis from 4-Piperidone Hydrochloride (Pathway I)

This protocol is conceptualized based on a patented industrial method.[5]

Step-by-Step Methodology:

-

Reaction Setup: In a suitable solvent system (e.g., methanol), charge 4-piperidone hydrochloride (1.0 eq) and dimethylamine (1.0-5.0 eq, typically as a solution in alcohol or water).

-

Catalyst Addition: Add a palladium-on-carbon catalyst (Pd/C, typically 2-10% by weight of the starting material).[5]

-

Hydrogenation: Transfer the reaction mixture to a hydrogenation vessel. Pressurize the vessel with hydrogen gas (pressure will vary based on equipment and scale) and stir vigorously.

-

Trustworthiness: This is a self-validating system. The reaction progress can be monitored by the cessation of hydrogen uptake.

-

-

Workup: a. Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). b. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. c. Remove the solvent from the filtrate by rotary evaporation to yield the crude product as a solid.

-

Purification: The patent specifies that the crude product can be purified by recrystallization from a mixed solvent system, such as methanol and ethyl acetate, to achieve a purity of >98%.[5]

Data Summary Table

| Parameter | Pathway I (Catalytic Hydrogenation) | Pathway II (Boc-Protected) | Pathway III (Eschweiler-Clarke) |

| Starting Material | 4-Piperidone HCl | N-Boc-4-Piperidone | 4-Aminopiperidine |

| Key Reagents | Dimethylamine, H₂, Pd/C | Dimethylamine HCl, NaBH₃CN, HCl | Formaldehyde, Formic Acid |

| Number of Steps | 1 | 2 (plus salt formation) | 1 (plus salt formation) |

| Typical Solvents | Methanol, Ethanol | Methanol, Water, DCM | Water (often neat) |

| Reported Purity | >98% (after recrystallization)[5] | High (used without purification)[6] | Generally high |

| Key Advantages | Atom economical, direct | High control, good for multi-step synthesis | Avoids quaternary salts, classic method |

| Key Considerations | Requires pressure equipment | Boc group cost, deprotection step | Use of excess formaldehyde/formic acid |

Safety and Handling

-

N,N-Dimethylpiperidin-4-amine and its hydrochloride salt: The free base is corrosive and can cause severe skin burns and eye damage.[11] The hydrochloride salt may be harmful if swallowed or inhaled.

-

Reagents:

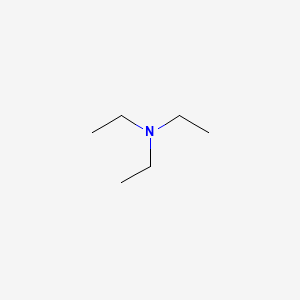

-

Dimethylamine: Flammable gas or liquid, corrosive.

-

Sodium Cyanoborohydride: Highly toxic if ingested or if it comes into contact with acid (releases HCN gas). Handle with extreme caution.

-

Formaldehyde: A known carcinogen and sensitizer.

-

Formic Acid: Corrosive, causes severe burns.

-

Palladium on Carbon: Flammable solid, especially when dry and saturated with hydrogen. Do not expose the catalyst to air after hydrogenation without proper quenching.

-

All manipulations must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The synthesis of N,N-Dimethylpiperidin-4-amine hydrochloride can be effectively achieved through several reliable pathways. The choice of method depends on the available starting materials, scale, equipment, and the overall synthetic strategy.

-

Direct reductive amination is ideal for large-scale, cost-effective production.

-

The Boc-protected route offers superior control for intricate, lab-scale syntheses where protecting group strategies are paramount.

-

The Eschweiler-Clarke reaction provides a classic and robust alternative when starting from 4-aminopiperidine.

By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can confidently select and execute the optimal synthesis for their specific needs in the pursuit of novel therapeutics.

References

-

PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link][11]

-

Google Patents. (2012). CN101531628B - The synthetic method of 4-dimethylaminopiperidine hydrochloride. Retrieved from [5]

-

DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link][12]

-

PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link][2]

-

Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link][8]

-

MDPI. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved from [Link][4]

-

PubMed Central (PMC). (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link][9]

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link][3]

-

LookChem. (n.d.). Cas 50533-97-6,N,N-Dimethylpiperidin-4-amine. Retrieved from [Link][10]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists [pubmed.ncbi.nlm.nih.gov]

- 3. scientificupdate.com [scientificupdate.com]

- 4. mdpi.com [mdpi.com]

- 5. CN101531628B - The synthetic method of 4-dimethylaminopiperidine hydrochloride - Google Patents [patents.google.com]

- 6. N,N-Dimethylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]

- 7. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]

- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 9. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

- 11. N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. 4-Piperidone - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Structure and Utility of N,N-Dimethylpiperidin-4-amine Hydrochloride

Abstract

N,N-Dimethylpiperidin-4-amine hydrochloride is a pivotal chemical entity, serving as a versatile building block in modern organic synthesis and medicinal chemistry. Its unique structural scaffold, featuring a piperidine ring substituted with a dimethylamino group, imparts specific physicochemical properties that are highly valuable in the construction of complex molecular architectures, particularly active pharmaceutical ingredients (APIs). This guide provides a comprehensive examination of its molecular structure, synthesis, and characterization, grounded in established scientific principles and experimental data. We will explore the causality behind its synthetic routes, the self-validating nature of its analytical characterization, and its significant applications, offering field-proven insights for professionals in drug development and chemical research.

Chemical Identity and Physicochemical Profile

N,N-Dimethylpiperidin-4-amine hydrochloride is the salt form of the parent compound, N,N-Dimethylpiperidin-4-amine.[1] The hydrochloride formulation enhances the compound's stability and aqueous solubility, which are advantageous for handling, storage, and various reaction conditions.

Key Identifiers & Properties:

| Property | Value | Source(s) |

| IUPAC Name | N,N-dimethylpiperidin-4-amine;hydrochloride | [1] |

| Synonyms | N,N-dimethyl-4-piperidinamine hydrochloride | [2] |

| CAS Number | 172281-90-2 | [1][2] |

| Molecular Formula | C₇H₁₇ClN₂ | [1] |

| Molecular Weight | 164.67 g/mol | [1] |

| Appearance | White to yellow powder or crystals | [2] |

| Melting Point | 288-290 °C (dihydrochloride form) | [3] |

| Storage | Inert atmosphere, room temperature | [2] |

Molecular Structure and Conformation

The core structure of N,N-Dimethylpiperidin-4-amine consists of a saturated six-membered heterocycle, the piperidine ring. A dimethylamino group (-N(CH₃)₂) is attached to the fourth carbon atom of this ring.

-

Piperidine Ring Conformation : The piperidine ring predominantly adopts a low-energy chair conformation to minimize steric strain. This results in two distinct orientations for substituents: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).

-

Protonation Site : As a hydrochloride salt, the molecule possesses at least one protonated nitrogen atom. Given that the piperidine nitrogen is a secondary amine (before substitution) and the exocyclic nitrogen is tertiary, both are basic and can be protonated. The specific site of protonation can influence the molecule's reactivity and intermolecular interactions. The formation of a dihydrochloride salt is also common, where both nitrogen atoms are protonated.[3]

-

Structural Significance : The presence of two basic nitrogen centers and the defined stereochemistry of the piperidine ring make this compound a valuable scaffold. It allows for precise spatial orientation of functional groups, which is a critical design element in developing selective enzyme inhibitors or receptor ligands.[4]

Below is a diagram illustrating the chemical structure of N,N-Dimethylpiperidin-4-amine in its monoprotonated hydrochloride form.

Caption: Structure of N,N-Dimethylpiperidin-4-amine Hydrochloride.

Synthesis and Self-Validation

The synthesis of N,N-Dimethylpiperidin-4-amine is a well-established process in organic chemistry, often serving as a practical example of reductive amination. The trustworthiness of any protocol lies in its ability to produce the target compound consistently, with its identity confirmed through orthogonal analytical methods.

Common Synthetic Pathway: Reductive Amination

A prevalent and scalable method involves the reaction of a protected 4-piperidone derivative with dimethylamine, followed by deprotection.[5] The choice of a protected piperidone, such as 1-(tert-Butoxycarbonyl)-4-piperidone (Boc-4-piperidone), is a key strategic decision. The Boc protecting group prevents side reactions at the piperidine nitrogen, ensuring selective amination at the C4-carbonyl position.

Experimental Protocol: Synthesis of N,N-Dimethylpiperidin-4-amine

-

Reaction Setup : To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (1 eq.) and dimethylamine hydrochloride (approx. 2 eq.) in a suitable solvent like methanol, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice due to its mild nature and selectivity for the iminium intermediate over the ketone starting material.[5][6]

-

Reaction Execution : The mixture is stirred at room temperature for an extended period (e.g., several days) to ensure complete conversion.[6] The progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Deprotection : Following the reductive amination, the Boc-protecting group is removed. This is typically achieved by adding a strong acid, such as concentrated hydrochloric acid (HCl), and removing the solvent under reduced pressure.[6] This step simultaneously removes the Boc group and forms the hydrochloride salt of the final product.

-

Workup and Isolation : The residue is dissolved in water, basified (e.g., with 2M NaOH) to a pH of 10 to liberate the free amine, and then extracted with an organic solvent like methylene chloride.[6]

-

Purification and Salt Formation : The combined organic extracts are dried and concentrated. The resulting free base can be purified further if necessary. To obtain the final hydrochloride salt, the purified amine is dissolved in a suitable solvent and treated with HCl (e.g., as a solution in ether or isopropanol). The resulting precipitate is collected by filtration and dried. A patent also describes a one-step reaction involving 4-piperidone hydrochloride and N,N-dimethylaniline followed by hydrogenation and recrystallization for purification.[7]

The following workflow diagram illustrates this synthetic process.

Caption: Synthetic workflow for N,N-Dimethylpiperidin-4-amine HCl.

Structural Verification

The identity and purity of the synthesized compound must be rigorously confirmed. This represents a self-validating system where experimental data corroborates the expected molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is used to confirm the proton environment. Expected signals include peaks corresponding to the two methyl groups of the dimethylamino function, as well as distinct signals for the axial and equatorial protons on the piperidine ring.[5]

-

Mass Spectrometry (MS) : Electrospray Ionization (ESI) mass spectrometry would show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (C₇H₁₆N₂), at m/z 129.[5][8]

-

Infrared (IR) Spectroscopy : IR analysis can confirm the presence of key functional groups. Characteristic absorptions for C-H and C-N bonds are expected. In the hydrochloride salt, a broad absorption band corresponding to the N-H stretch of the ammonium salt would also be visible.

Applications in Drug Development and Catalysis

The utility of N,N-Dimethylpiperidin-4-amine hydrochloride stems from its role as a key intermediate. The piperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[9]

-

Pharmaceutical Synthesis : The compound is a critical building block for various APIs. Its structure is incorporated into molecules designed to treat a range of conditions, including psychosis and those requiring enzyme inhibition.[4] For instance, related structures like (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride serve as intermediates for Tofacitinib, a Janus kinase inhibitor used to treat rheumatoid arthritis.[10] The piperidine moiety often serves to improve pharmacokinetic properties such as solubility and cell permeability.

-

Catalysis : In the field of asymmetric synthesis, chiral derivatives of piperidine-containing amines can act as ligands for metal catalysts, facilitating stereoselective reactions like asymmetric hydrogenation.[4]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of N,N-Dimethylpiperidin-4-amine hydrochloride is essential for laboratory safety.

-

GHS Hazard Classification : The compound is classified with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][11] The GHS pictogram associated with these hazards is GHS07 (Exclamation Mark).[2]

-

Precautionary Measures : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[12] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[12]

-

Storage : The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere to ensure long-term stability.[2][12]

Conclusion

N,N-Dimethylpiperidin-4-amine hydrochloride is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical and chemical sciences. Its structure, characterized by a robust piperidine scaffold and dual basic centers, provides a versatile platform for constructing complex, biologically active molecules. A thorough understanding of its synthesis, which relies on strategic protection and selective reduction, and its detailed structural characterization through modern analytical techniques, is fundamental for its effective application. By adhering to rigorous safety and handling protocols, researchers can confidently leverage this important intermediate to advance the frontiers of drug discovery and chemical synthesis.

References

-

PubChem. N,N-Dimethylpiperidin-4-amine hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. N,N-Dimethylpiperidin-4-amine. National Center for Biotechnology Information. [Link]

- Google Patents. CN101531628B - The synthetic method of 4-dimethylaminopiperidine hydrochloride.

-

H-Resource. High-Purity N,N-Dimethylpiperidin-4-amine: Key Intermediate for Pharmaceutical Synthesis. [Link]

-

International Journal of Novel Research and Development (IJNRD). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

Sources

- 1. N,N-Dimethylpiperidin-4-amine hydrochloride | C7H17ClN2 | CID 22349190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Dimethylpiperidin-4-amine hydrochloride | 172281-90-2 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. nbinno.com [nbinno.com]

- 5. N,N-Dimethylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]

- 6. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]

- 7. CN101531628B - The synthetic method of 4-dimethylaminopiperidine hydrochloride - Google Patents [patents.google.com]

- 8. N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ijnrd.org [ijnrd.org]

- 10. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 1062580-52-2 [chemicalbook.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to N,N-Dimethylpiperidin-4-amine Hydrochloride: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of N,N-Dimethylpiperidin-4-amine hydrochloride, a key building block in modern pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's chemical identity, synthetic pathways, critical applications, and essential safety protocols. The information herein is synthesized from established chemical literature and supplier technical data to ensure accuracy and practical relevance.

Chemical Identity and Physicochemical Properties

N,N-Dimethylpiperidin-4-amine hydrochloride is the hydrochloride salt of the parent compound, N,N-Dimethylpiperidin-4-amine. The presence of the hydrochloride group enhances the compound's stability and water solubility, making it a more convenient form for storage and use in various chemical reactions.

The authoritative IUPAC name for this compound is N,N-dimethylpiperidin-4-amine;hydrochloride [1]. It is crucial to distinguish between the hydrochloride salt and its free base, N,N-Dimethylpiperidin-4-amine, as their physical properties and handling requirements differ.

A summary of its key physicochemical properties is presented below:

| Property | Value | Source(s) |

| IUPAC Name | N,N-dimethylpiperidin-4-amine;hydrochloride | [1] |

| Molecular Formula | C₇H₁₇ClN₂ | [1] |

| Molecular Weight | 164.68 g/mol | |

| CAS Number | 172281-90-2 | [1] |

| Parent Compound CAS | 50533-97-6 (N,N-Dimethylpiperidin-4-amine) | [2][3][4] |

| Appearance | White to yellow powder or crystals | |

| Storage Temperature | Room temperature, under inert atmosphere |

The chemical structure of N,N-Dimethylpiperidin-4-amine hydrochloride is depicted in the following diagram:

Caption: Chemical structure of N,N-Dimethylpiperidin-4-amine hydrochloride.

Synthesis Protocol: Reductive Amination

The most prevalent and scalable method for synthesizing N,N-Dimethylpiperidin-4-amine is through the reductive amination of a suitable piperidone precursor. This process involves the reaction of a ketone with an amine to form an imine intermediate, which is then reduced in situ to the desired amine.

A common and well-documented synthetic route starts from 1-(tert-Butoxycarbonyl)-4-piperidone and dimethylamine hydrochloride, utilizing a mild reducing agent like sodium cyanoborohydride.[2][5] The subsequent removal of the Boc protecting group with a strong acid yields the target amine, which can then be isolated as the hydrochloride salt.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of N,N-Dimethylpiperidin-4-amine from 1-(tert-Butoxycarbonyl)-4-piperidone.

Caption: Workflow for the synthesis of N,N-Dimethylpiperidin-4-amine.

Step-by-Step Methodology

-

Reaction Setup : Dissolve 1-(tert-Butoxycarbonyl)-4-piperidone and dimethylamine hydrochloride in methanol at room temperature.[2][5]

-

Reductive Amination : Add sodium cyanoborohydride to the solution. The reaction is typically stirred at room temperature for several days.[2][5] The causality here is the in-situ formation of an iminium ion from the piperidone and dimethylamine, which is then selectively reduced by the cyanoborohydride.

-

Deprotection : Add concentrated hydrochloric acid to the reaction mixture. This serves the dual purpose of quenching the reaction and removing the tert-Butoxycarbonyl (Boc) protecting group from the piperidine nitrogen.[2][5]

-

Workup and Extraction : The solvent is removed, and the residue is dissolved in water. The pH is adjusted to 10 with a sodium hydroxide solution to neutralize the hydrochloride salt and liberate the free amine. The product is then extracted into an organic solvent such as methylene chloride.[2][5]

-

Isolation : The combined organic extracts are dried over sodium sulfate and the solvent is evaporated to yield N,N-Dimethylpiperidin-4-amine.[2][5] The hydrochloride salt can be reformed by treating a solution of the free base with hydrochloric acid.

A patent also describes a one-step method starting from 4-piperidone hydrochloride and N,N-dimethylaniline, followed by dehydration and hydrogenation.[6]

Applications in Drug Development and Research

N,N-Dimethylpiperidin-4-amine and its hydrochloride salt are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). The piperidine motif is a common scaffold in many drug molecules due to its ability to impart favorable pharmacokinetic properties.[7][8]

-

Antipsychotic Agents : This compound serves as a critical building block for certain antipsychotic drugs.[9]

-

Enzyme Inhibitors : It is also utilized in the synthesis of various enzyme inhibitors.[9] For instance, derivatives of dimethylaminopiperidine are used in creating Janus kinase 1 (JAK1) selective inhibitors.[10]

-

Modulation of NMDA Receptors : 4-(Dimethylamino)piperidine has molecular features associated with the polyamine modulation of N-methyl-D-aspartate (NMDA) receptors, which has been explored for reducing the effects of alcohol dependence.[2]

-

General Organic Synthesis : Beyond specific APIs, it is used as a versatile intermediate in broader organic synthesis.[10]

Safety, Handling, and Storage

Proper handling of N,N-Dimethylpiperidin-4-amine hydrochloride is essential to ensure laboratory safety. The compound is classified as harmful and an irritant.

| Hazard Category | GHS Hazard Statement(s) | Precautionary Statement(s) | Source(s) |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264, P270, P301+P312, P501 | |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 | |

| Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 | |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Work in a well-ventilated area, preferably under a chemical fume hood.[11][12]

-

Personal Protective Equipment : Wear appropriate protective gloves, clothing, and eye/face protection.[11]

-

Hygiene : Wash hands thoroughly after handling. Avoid breathing dust.[11][12]

Storage and Disposal

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[11] Store under an inert atmosphere.

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Conclusion

N,N-Dimethylpiperidin-4-amine hydrochloride is a fundamentally important building block for the pharmaceutical and fine chemical industries. Its synthesis via reductive amination is a well-established and scalable process. The compound's utility in the creation of a diverse range of therapeutic agents underscores its significance in modern drug discovery and development. Adherence to strict safety and handling protocols is paramount when working with this chemical to mitigate potential hazards.

References

-

PubChem. N,N-Dimethylpiperidin-4-amine hydrochloride. National Center for Biotechnology Information. [Link]

-

P&S Chemicals. Product information, N,N-Dimethylpiperidin-4-amine. [Link]

- Google Patents. CN101531628B - The synthetic method of 4-dimethylaminopiperidine hydrochloride.

-

H-Val-NH2.HCl: Technical Specifications and Applications. High-Purity N,N-Dimethylpiperidin-4-amine: Key Intermediate for Pharmaceutical Synthesis. [Link]

-

PubChem. N,N-Dimethylpiperidin-4-amine. National Center for Biotechnology Information. [Link]

-

Conier Chem&Pharma Limited. Buy n,n-dimethylpiperidin-4-amine dihydrochloride. [Link]

-

IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

-

PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

Sources

- 1. N,N-Dimethylpiperidin-4-amine hydrochloride | C7H17ClN2 | CID 22349190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]

- 3. pschemicals.com [pschemicals.com]

- 4. N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N-Dimethylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]

- 6. CN101531628B - The synthetic method of 4-dimethylaminopiperidine hydrochloride - Google Patents [patents.google.com]

- 7. ijnrd.org [ijnrd.org]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 1062580-52-2 [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

N,N-Dimethylpiperidin-4-amine hydrochloride molecular weight

An In-depth Technical Guide to N,N-Dimethylpiperidin-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N-Dimethylpiperidin-4-amine hydrochloride, a pivotal building block in modern medicinal chemistry. Moving beyond a simple data sheet, this document offers an in-depth exploration of the compound's physicochemical properties, synthesis, and analytical validation. Authored from the perspective of a Senior Application Scientist, it emphasizes the causality behind experimental choices and protocols, providing field-proven insights for its application in drug discovery and development. Key sections include a detailed examination of its molecular characteristics, a step-by-step synthesis protocol with mechanistic explanations, its role as a critical intermediate in active pharmaceutical ingredients (APIs), and rigorous guidelines for its safe handling and storage.

Chemical Identity and Significance

N,N-Dimethylpiperidin-4-amine is a substituted piperidine, a class of saturated heterocycles that are among the most important synthetic fragments in the pharmaceutical industry.[1] The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable for use in various reaction conditions. Its structure, featuring a tertiary amine on the piperidine ring, imparts unique nucleophilic properties, positioning it as a valuable intermediate for creating more complex molecules, including enzyme inhibitors and antipsychotic drugs.[2]

It is critical to distinguish between the different forms of this compound available, as their properties vary:

-

N,N-Dimethylpiperidin-4-amine (Free Base): The unprotonated parent compound.

-

N,N-Dimethylpiperidin-4-amine Hydrochloride (Monohydrochloride): The most commonly used salt form, and the primary subject of this guide.

-

N,N-Dimethylpiperidin-4-amine Dihydrochloride: A salt where both nitrogen atoms are protonated.

This guide will focus on the monohydrochloride (CAS No. 172281-90-2) due to its prevalent use in synthetic applications.

Caption: Chemical structure and core data for N,N-Dimethylpiperidin-4-amine hydrochloride.

Physicochemical Properties

A precise understanding of a reagent's physicochemical properties is fundamental to its effective application in experimental design. The data below has been consolidated from authoritative chemical databases and supplier specifications.

| Property | Value | Source(s) |

| Molecular Weight | 164.68 g/mol | [3][4] |

| Molecular Formula | C₇H₁₇ClN₂ | [4][5] |

| CAS Number | 172281-90-2 | [3][4] |

| IUPAC Name | N,N-dimethylpiperidin-4-amine;hydrochloride | [5] |

| Appearance | White to yellow powder or crystals | [4] |

| Purity | ≥95% (Typical) | [4] |

| Storage Temperature | Room temperature, under inert atmosphere | [4] |

| Free Base CAS No. | 50533-97-6 | [6][7][8] |

| Free Base Mol. Wt. | 128.22 g/mol | [7][8] |

| Dihydrochloride CAS No. | 4876-59-9 | [9] |

| Dihydrochloride Mol. Wt. | 201.14 g/mol | [9] |

| Dihydrochloride M.P. | 288-290 °C | [9] |

Synthesis and Manufacturing Insights

The most common and scalable method for synthesizing N,N-Dimethylpiperidin-4-amine is through the reductive amination of a protected 4-piperidone derivative. This pathway is favored for its high efficiency and control over the reaction.

Caption: Workflow for the synthesis of N,N-Dimethylpiperidin-4-amine hydrochloride.

Detailed Experimental Protocol: Reductive Amination

This protocol is adapted from established synthetic routes and provides a self-validating workflow through integrated purification and characterization steps.[6][10]

Objective: To synthesize N,N-Dimethylpiperidin-4-amine hydrochloride from N-(tert-Butoxycarbonyl)-4-piperidone.

Materials:

-

1-(tert-Butoxycarbonyl)-4-piperidone

-

Dimethylamine hydrochloride

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (2M)

-

Dichloromethane (CH₂Cl₂)

-

Sodium Sulfate (Na₂SO₄)

-

Deionized Water (H₂O)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-(tert-Butoxycarbonyl)-4-piperidone (1.0 eq) in methanol.

-

Addition of Amine: Add dimethylamine hydrochloride (approx. 2.0 eq). The hydrochloride salt is used for its stability and ease of handling.

-

Reductive Amination: Carefully add sodium cyanoborohydride (approx. 0.9 eq) portion-wise at room temperature.

-

Expert Insight: Sodium cyanoborohydride is the reducing agent of choice for this transformation. Unlike stronger reducing agents (e.g., NaBH₄), it is stable in mildly acidic conditions and selectively reduces the iminium ion formed in situ from the ketone and amine, minimizing the undesired reduction of the starting ketone.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for several days. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Deprotection and Salt Formation: Once the starting material is consumed, add concentrated HCl. This step serves two critical purposes: it quenches any remaining reducing agent and cleaves the tert-Butoxycarbonyl (Boc) protecting group.

-

Solvent Removal: Reduce the reaction volume in vacuo to remove the methanol.

-

Aqueous Workup: Dissolve the resulting residue in H₂O. Basify the aqueous solution to a pH of 10 using a 2M NaOH solution to deprotonate the ammonium salts and generate the free amine.

-

Extraction: Extract the aqueous layer multiple times with dichloromethane to isolate the free amine product.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N,N-Dimethylpiperidin-4-amine free base.

-

Final Salt Formation: To obtain the target hydrochloride salt for improved stability and handling, the free base can be dissolved in a suitable solvent (e.g., ether or isopropanol) and treated with a stoichiometric amount of HCl (as a solution in ether or dioxane) to precipitate the desired N,N-Dimethylpiperidin-4-amine hydrochloride, which can then be collected by filtration.

Applications in Research and Drug Development

The utility of N,N-Dimethylpiperidin-4-amine hydrochloride is primarily as a versatile intermediate. Its piperidine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.

-

Scaffold for API Synthesis: The compound serves as a critical starting material or intermediate for complex APIs. Its secondary amine within the ring and the tertiary exocyclic amine provide multiple reaction handles for further functionalization. It is a known intermediate for various enzyme inhibitors and antipsychotic drugs.[2]

-

Janus Kinase (JAK) Inhibitors: It is used in the synthesis of Tofacitinib, a prominent JAK inhibitor used to treat rheumatoid arthritis.[11] This highlights its relevance in the development of targeted therapies.

-

Neurological Research: The 4-(dimethylamino)piperidine structure possesses features associated with the polyamine modulation of N-methyl-D-aspartate (NMDA) receptors, making it and its derivatives of interest in neuroscience for studying potential mechanisms to counter alcohol dependence.[6]

Analytical Methodologies: A Self-Validating System

Confirming the identity and purity of the synthesized or purchased material is a non-negotiable step for ensuring experimental reproducibility and meeting regulatory standards.

Caption: Logical workflow for the analytical validation of N,N-Dimethylpiperidin-4-amine hydrochloride.

-

Structural Confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment. For the free base, characteristic signals include a singlet for the two methyl groups (~2.28 ppm) and multiplets for the piperidine ring protons.[10]

-

Mass Spectrometry (MS): Electrospray Ionization (ESI) MS in positive mode should show a parent ion peak corresponding to the protonated free base [M+H]⁺ at m/z 129.[10] This directly confirms the molecular mass of the core structure.

-

-

Purity and Quality Assessment:

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of the compound. A reversed-phase method with UV detection can quantify the main component and any process-related impurities. Pharmaceutical-grade material typically requires purity of ≥99.5%.[2]

-

Karl Fischer Titration: This technique is essential for quantifying the water content, which is a critical parameter for a hygroscopic salt.[2]

-

Safety, Handling, and Storage

Proper handling of N,N-Dimethylpiperidin-4-amine hydrochloride is essential to ensure laboratory safety. The compound is classified with the GHS07 pictogram, indicating it is an irritant and harmful.[4]

Hazard Statements:

Precautionary Measures:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[13][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13]

-

Handling: Avoid creating dust. Do not breathe dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13][14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14] Keep under an inert atmosphere to prevent degradation.[4]

Conclusion

N,N-Dimethylpiperidin-4-amine hydrochloride is more than a catalog chemical; it is a foundational tool for innovation in drug discovery. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable intermediate. By applying the rigorous analytical and handling protocols detailed in this guide, researchers and developers can confidently leverage this compound to construct novel molecular architectures, advancing the frontier of medicinal chemistry.

References

-

N,N-Dimethylpiperidin-4-amine hydrochloride | C7H17ClN2 | CID 22349190. PubChem, National Center for Biotechnology Information. [Link]

-

N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391. PubChem, National Center for Biotechnology Information. [Link]

-

High-Purity N,N-Dimethylpiperidin-4-amine: Key Intermediate for Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

- The synthetic method of 4-dimethylaminopiperidine hydrochloride.

-

N,N-Dimethylpiperidin-4-amine dihydrochloride, CAS No. 4876-59-9. iChemical. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. N,N-Dimethylpiperidin-4-amine hydrochloride - [sigmaaldrich.com]

- 4. N,N-Dimethylpiperidin-4-amine hydrochloride | 172281-90-2 [sigmaaldrich.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. N,N-Dimethylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]

- 11. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 1062580-52-2 [chemicalbook.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Biological Activity of N,N-Dimethylpiperidin-4-amine Hydrochloride

Introduction

N,N-Dimethylpiperidin-4-amine hydrochloride is a synthetically versatile piperidine derivative that serves as a crucial building block in the landscape of medicinal chemistry. While its primary role has been established as a pharmaceutical intermediate in the synthesis of more complex bioactive molecules, the inherent structural motifs of the 4-aminopiperidine scaffold suggest a profile of intrinsic biological activity. This guide provides a comprehensive technical overview of the known and inferred biological activities of N,N-Dimethylpiperidin-4-amine hydrochloride, drawing upon evidence from studies of closely related analogues and the broader class of 4-aminopiperidine-containing compounds. For researchers and drug development professionals, this document aims to illuminate the untapped potential of this molecule and provide a robust framework for its further investigation.

While direct, quantitative biological data for N,N-Dimethylpiperidin-4-amine hydrochloride is not extensively available in public literature, a strong body of evidence points towards its potential as a modulator of key biological targets. This guide will delve into these potential activities, providing the scientific rationale and detailed experimental protocols to empower researchers to explore these hypotheses.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of N,N-Dimethylpiperidin-4-amine hydrochloride is essential for its application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₁₇ClN₂ | [1] |

| Molecular Weight | 164.67 g/mol | [1] |

| CAS Number | 172281-90-2 | |

| Appearance | White to yellow powder or crystals | |

| Solubility | Soluble in water | Inferred from hydrochloride salt form |

| Storage | Inert atmosphere, room temperature |

Potential Biological Activities

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. Based on this extensive body of research, we can infer several potential biological roles for N,N-Dimethylpiperidin-4-amine hydrochloride.

Neurological Activity: Modulation of NMDA Receptors

There is a recurring association between 4-aminopiperidine derivatives and the modulation of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and brain function. Specifically, compounds containing the 4-(Dimethylamino)piperidine moiety are suggested to interact with the polyamine binding site on the NMDA receptor[2]. Polyamines are endogenous molecules that can potentiate or inhibit NMDA receptor activity, and their binding site represents a key therapeutic target for neurological disorders[3].

The potential for N,N-Dimethylpiperidin-4-amine hydrochloride to act as a polyamine mimetic suggests its utility in conditions characterized by NMDA receptor dysregulation, such as alcohol dependence[2].

Proposed Mechanism of Action:

The tertiary amine of the dimethylamino group and the secondary amine of the piperidine ring can be protonated at physiological pH, creating a cationic structure that may interact with the negatively charged residues within the polyamine binding site of the NMDA receptor. This interaction could allosterically modulate the receptor's ion channel gating, either enhancing or diminishing its response to glutamate.

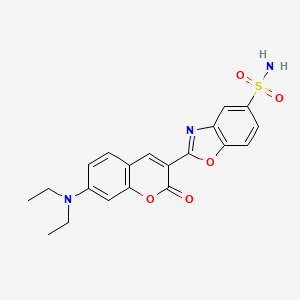

Caption: Proposed modulation of the NMDA receptor by N,N-Dimethylpiperidin-4-amine hydrochloride.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

A compelling body of evidence suggests that 4-aminopiperidine derivatives possess potent antifungal activity[4][5]. The mechanism of action for these compounds is believed to be the inhibition of enzymes involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes[6][7]. Specifically, enzymes such as sterol C14-reductase and sterol C8-isomerase are likely targets[5].

Given that N,N-Dimethylpiperidin-4-amine hydrochloride is the core scaffold for some of these potent antifungal agents, it is highly probable that it possesses intrinsic antifungal properties.

Proposed Mechanism of Action:

The protonated piperidine ring of N,N-Dimethylpiperidin-4-amine hydrochloride can mimic the carbocationic high-energy intermediates that are formed during the enzymatic reactions in the ergosterol biosynthesis pathway[5]. This mimicry allows the compound to bind to the active site of enzymes like sterol C14-reductase and C8-isomerase, leading to their inhibition. The disruption of ergosterol production compromises the integrity of the fungal cell membrane, resulting in cell death.

Caption: Proposed inhibition of the fungal ergosterol biosynthesis pathway.

Other Potential Activities

The 4-aminopiperidine scaffold has been identified in inhibitors of a diverse range of other biological targets, highlighting the broad potential of N,N-Dimethylpiperidin-4-amine hydrochloride as a starting point for drug discovery. These include:

-

Antiviral Activity: Derivatives of 4-aminopiperidine have been identified as potent inhibitors of Hepatitis C Virus (HCV) assembly[8].

-

Enzyme Inhibition: The scaffold is present in inhibitors of various enzymes, including N-type calcium channels and CCR5 antagonists[9][10].

-

Cognition Enhancement: Certain 4-aminopiperidine analogues have demonstrated cognition-enhancing activity in preclinical models[11].

Metabolism and Pharmacokinetics (Inferred)

While no specific metabolism data exists for N,N-Dimethylpiperidin-4-amine hydrochloride, studies on a range of 4-aminopiperidine-containing drugs provide valuable insights into its likely metabolic fate. The major metabolic pathway for these compounds is N-dealkylation, catalyzed primarily by the cytochrome P450 enzyme CYP3A4[12][13].

Probable Metabolic Pathways:

-

N-demethylation: The removal of one or both methyl groups from the dimethylamino moiety.

-

Piperidine Ring Oxidation: Oxidation of the piperidine ring to form hydroxylated metabolites.

Understanding these potential metabolic pathways is crucial for designing derivatives with improved pharmacokinetic profiles.

Experimental Protocols for Activity Assessment

To empirically validate the inferred biological activities of N,N-Dimethylpiperidin-4-amine hydrochloride, the following detailed experimental protocols are provided.

Protocol 1: In Vitro NMDA Receptor Activity Assay (Calcium Influx)

This protocol is designed to assess the modulatory effect of the compound on NMDA receptor activity by measuring intracellular calcium influx in a cell-based assay.

Materials:

-

HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

NMDA and Glycine (agonists)

-

N,N-Dimethylpiperidin-4-amine hydrochloride (test compound)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with automated injection

Procedure:

-

Cell Culture: Culture the NMDA receptor-expressing HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Plating: Seed the cells into 96-well plates at a density of 50,000 cells per well and allow them to adhere overnight.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the wells and add the loading buffer. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare a stock solution of N,N-Dimethylpiperidin-4-amine hydrochloride in a suitable solvent (e.g., water or DMSO) and create a serial dilution in HBSS.

-

Assay:

-

Wash the cells with HBSS to remove excess dye.

-

Add the different concentrations of the test compound to the wells and incubate for 15 minutes.

-

Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.

-

Inject a solution of NMDA and glycine into the wells to stimulate the receptors.

-

Continue recording the fluorescence to measure the calcium influx.

-

-

Data Analysis: Calculate the change in fluorescence intensity over baseline for each well. Plot the data as a function of test compound concentration to determine its EC₅₀ or IC₅₀.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a fungal strain, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Fungal strain (e.g., Candida albicans)

-

RPMI-1640 medium

-

N,N-Dimethylpiperidin-4-amine hydrochloride

-

96-well sterile microplates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Grow the fungal strain in a suitable broth overnight. Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard.

-

Compound Dilution: Prepare a 2-fold serial dilution of N,N-Dimethylpiperidin-4-amine hydrochloride in RPMI-1640 medium directly in the 96-well plate.

-

Inoculation: Add the prepared fungal inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 3: In Vitro Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the amount of ergosterol in fungal cells after treatment with the test compound to determine its effect on the ergosterol biosynthesis pathway.

Materials:

-

Fungal strain (e.g., Saccharomyces cerevisiae)

-

Yeast extract-peptone-dextrose (YPD) broth

-

N,N-Dimethylpiperidin-4-amine hydrochloride

-

Alcoholic potassium hydroxide solution

-

n-heptane

-

Sterol standards (ergosterol, lanosterol)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Fungal Culture and Treatment: Grow the fungal strain in YPD broth to mid-log phase. Add different concentrations of N,N-Dimethylpiperidin-4-amine hydrochloride and continue to incubate.

-

Sterol Extraction:

-

Harvest the fungal cells by centrifugation.

-

Add alcoholic potassium hydroxide solution and saponify the cells by heating.

-

Extract the non-saponifiable lipids (including sterols) with n-heptane.

-

Evaporate the n-heptane to dryness.

-

-

HPLC Analysis:

-

Resuspend the dried sterol extract in a suitable solvent (e.g., methanol).

-

Inject the sample into the HPLC system.

-

Separate the sterols using a C18 column and a mobile phase of methanol/water.

-

Detect the sterols by their absorbance at 282 nm.

-

-

Data Analysis: Quantify the amount of ergosterol and any accumulated precursor sterols by comparing the peak areas to those of the standards. A decrease in ergosterol and an accumulation of precursors indicate inhibition of the biosynthesis pathway.

Safety and Toxicology

N,N-Dimethylpiperidin-4-amine is classified as harmful if swallowed and may cause skin irritation and serious eye irritation[14]. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

N,N-Dimethylpiperidin-4-amine hydrochloride represents a molecule of significant interest to the drug discovery and development community. While it is widely recognized as a valuable synthetic intermediate, the inherent biological potential of its 4-aminopiperidine core should not be overlooked. The strong evidence from studies on its chemical analogues suggests promising avenues of investigation into its neurological and antifungal activities. This guide provides a comprehensive framework for these explorations, from the underlying scientific rationale to detailed, actionable experimental protocols. It is our hope that this document will stimulate further research into the biological properties of this versatile compound, potentially unlocking new therapeutic applications.

References

-

Müller, C., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7208. [Link]

-

De La Cruz, D., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 8(11), 1187-1192. [Link]

-

PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 6070-6081. [Link]

-

Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-2306. [Link]

-

Müller, C., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. International Journal of Molecular Sciences, 22(23), 12973. [Link]

-

Zhang, H., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 617-622. [Link]

-

PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN101531628B - The synthetic method of 4-dimethylaminopiperidine hydrochloride.

-

Zhang, H., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 617-622. [Link]

-

Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405-496. [Link]

-

Williams, K., et al. (1991). Modulation of the NMDA receptor by polyamines. Life Sciences, 48(6), 469-498. [Link]

-

Mony, L., et al. (2011). Molecular basis of positive allosteric modulation of GluN2B NMDA receptors by polyamines. The EMBO Journal, 30(15), 3134-3146. [Link]

-

Romano, C., et al. (1995). A photoaffinity probe for the polyamine site regulating the NMDA receptor. FEBS Letters, 360(3), 299-302. [Link]

-

Barrett-Bee, K., & Dixon, G. (1995). Ergosterol biosynthesis inhibition: a target for antifungal agents. Acta Biochimica Polonica, 42(4), 465-479. [Link]

-

Williams, K. (1994). Sensitivity of the N-methyl-D-aspartate receptor to polyamines is controlled by NR2 subunits. Molecular Pharmacology, 45(5), 803-809. [Link]

-

Jeong, T. S., et al. (2001). Design and synthesis of potential inhibitors of the ergosterol biosynthesis as antifungal agents. Bioorganic & Medicinal Chemistry, 9(4), 901-910. [Link]

-

Synapse. (2024). What are Ergosterol biosynthesis inhibitors and how do they work?. Retrieved from [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

-

Co-Lab. (2024). New Antifungal Drugs: Discovery and Therapeutic Potential. Retrieved from [Link]

-

He, L., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3531-3534. [Link]

- Google Patents. (n.d.). CN100488949C - Synthesis process of N-sustituent-4-piperidyl alcohol.

-

Open Access Journals. (2023). Fragment-Based Drug Design (FBDD). Retrieved from [Link]

-

Frontiers. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Retrieved from [Link]

-

Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]

- Google Patents. (n.d.). US5489689A - Preparation of piperidine derivatives.

Sources

- 1. N,N-Dimethylpiperidin-4-amine hydrochloride | C7H17ClN2 | CID 22349190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]

- 3. Modulation of the NMDA receptor by polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 8. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391 - PubChem [pubchem.ncbi.nlm.nih.gov]

N,N-Dimethylpiperidin-4-amine hydrochloride in proteomics research

An In-depth Technical Guide to Stable Isotope Dimethyl Labeling for Quantitative Proteomics

A Note on N,N-Dimethylpiperidin-4-amine hydrochloride: While N,N-Dimethylpiperidin-4-amine hydrochloride is available from chemical suppliers for research purposes, including proteomics, its direct and widespread application in established proteomics workflows is not extensively documented in current scientific literature. It is plausible that it may be used in niche applications or as a building block in the synthesis of other reagents. However, the prominent "dimethyl" chemical modification strategy in quantitative proteomics is stable isotope dimethyl labeling, which utilizes formaldehyde for the reductive amination of primary amines. This guide will focus on this well-established and widely adopted technique.

Introduction: The Power of Quantitative Proteomics

In the post-genomic era, the focus has shifted from identifying the components of a biological system to understanding their dynamics. Quantitative proteomics is a cornerstone of this endeavor, enabling the large-scale measurement of protein abundance changes in response to various stimuli, disease states, or genetic modifications.[1] This information is critical for elucidating cellular mechanisms, discovering biomarkers, and accelerating drug development.

A variety of techniques have been developed for quantitative proteomics, broadly categorized into label-free and label-based methods. While label-free methods offer simplicity, label-based approaches, such as stable isotope dimethyl labeling, provide superior accuracy and reproducibility by differentially labeling samples, which are then combined and analyzed in a single mass spectrometry run. This co-analysis minimizes experimental variability, leading to more reliable quantification.

The Principle of Stable Isotope Dimethyl Labeling

Stable isotope dimethyl labeling is a chemical labeling method that targets primary amines, specifically the N-terminus of peptides and the ε-amino group of lysine residues. The core of this technique is a reductive amination reaction.

The process involves two key steps:

-

Schiff Base Formation: The primary amine of a peptide reacts with formaldehyde to form an imine, also known as a Schiff base.

-

Reduction: A reducing agent, typically sodium cyanoborohydride, reduces the Schiff base to a stable dimethylamine.

By using isotopically labeled formaldehyde and sodium cyanoborohydride, a "mass tag" is introduced into the peptides. This allows for the differentiation of peptides from different samples within a single mass spectrometry analysis. The intensity of the peptide signals in the mass spectrometer directly correlates with their abundance in the original samples.

Chemical Properties of N,N-Dimethylpiperidin-4-amine hydrochloride

For informational purposes, the chemical properties of N,N-Dimethylpiperidin-4-amine hydrochloride are provided below.

| Property | Value | Source |

| Molecular Formula | C7H17ClN2 | [2] |

| Molecular Weight | 164.67 g/mol | [2] |

| CAS Number | 172281-90-2 | [2][3] |

| Appearance | White to yellow powder or crystals | [3] |

| Purity | ≥95% | [3] |

| Storage | Inert atmosphere, room temperature | [3] |

Experimental Workflow for Stable Isotope Dimethyl Labeling

The following diagram illustrates the general workflow for a quantitative proteomics experiment using stable isotope dimethyl labeling.

Caption: General workflow for quantitative proteomics using stable isotope dimethyl labeling.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for a typical quantitative proteomics experiment using stable isotope dimethyl labeling.

Part 1: Protein Extraction, Digestion, and Desalting

-

Protein Extraction: Lyse cells or tissues in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) to denature and solubilize proteins.

-

Reduction: Add dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

-

Alkylation: Add iodoacetamide (IAA) to a final concentration of 15 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.

-

Digestion: Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

Desalting: Acidify the digest with formic acid to a final concentration of 0.1%. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants. Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.

-

Drying: Dry the desalted peptides completely using a vacuum centrifuge.

Part 2: Stable Isotope Dimethyl Labeling

-

Reconstitution: Reconstitute the dried peptide samples in 100 µL of 100 mM triethylammonium bicarbonate (TEAB).

-

Labeling:

-

Light Sample: Add 4 µL of 4% (v/v) formaldehyde (CH2O) and 4 µL of 600 mM sodium cyanoborohydride (NaBH3CN).

-

Heavy Sample: Add 4 µL of 4% (v/v) deuterated formaldehyde (CD2O) and 4 µL of 600 mM sodium cyanoborohydride (NaBH3CN).

-

-

Incubation: Vortex the samples and incubate at room temperature for 1 hour.

-

Quenching: Quench the reaction by adding 16 µL of 1% (v/v) ammonia and 8 µL of formic acid.

-

Mixing: Combine the light and heavy labeled samples.

-

Final Desalting: Desalt the mixed labeled peptides using a C18 SPE cartridge.

-

Drying: Dry the final labeled peptide mixture in a vacuum centrifuge.

Part 3: LC-MS/MS Analysis

-

Reconstitution: Reconstitute the dried labeled peptides in a suitable solvent (e.g., 0.1% formic acid) for LC-MS/MS analysis.

-

LC Separation: Separate the peptides using a reversed-phase liquid chromatography system.

-

MS Analysis: Analyze the eluting peptides using a high-resolution mass spectrometer operating in data-dependent acquisition mode.

Data Analysis and Interpretation

The data from the LC-MS/MS analysis is processed using specialized software to identify and quantify the peptides. The software searches the fragmentation spectra against a protein sequence database to identify the peptides. The relative abundance of a peptide in the different samples is determined by comparing the peak intensities of its light and heavy isotopic forms.

The following diagram illustrates the principle of quantification using stable isotope dimethyl labeling.

Caption: Quantification principle of stable isotope dimethyl labeling.

Advantages and Considerations

Advantages:

-

Cost-effective: The reagents for dimethyl labeling are relatively inexpensive compared to other labeling methods.

-

High labeling efficiency: The reaction is robust and typically results in near-complete labeling of primary amines.

-

Versatility: It can be applied to virtually any protein sample, including those from tissues and biofluids.

-

Multiplexing: Different isotopic forms of formaldehyde and sodium cyanoborohydride can be used to label multiple samples (e.g., light, medium, heavy) for multiplexed analysis.

Considerations:

-